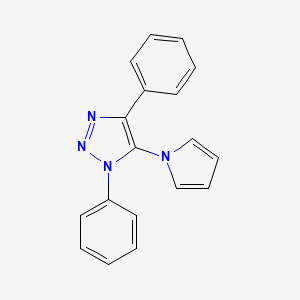

1,4-diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole

CAS No.: 2548989-45-1

Cat. No.: VC11811101

Molecular Formula: C18H14N4

Molecular Weight: 286.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2548989-45-1 |

|---|---|

| Molecular Formula | C18H14N4 |

| Molecular Weight | 286.3 g/mol |

| IUPAC Name | 1,4-diphenyl-5-pyrrol-1-yltriazole |

| Standard InChI | InChI=1S/C18H14N4/c1-3-9-15(10-4-1)17-18(21-13-7-8-14-21)22(20-19-17)16-11-5-2-6-12-16/h1-14H |

| Standard InChI Key | ATBVDMFEPQURNG-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4 |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s triazole ring contains three nitrogen atoms, creating a planar aromatic system that facilitates π-π stacking interactions with biological targets. The phenyl groups at positions 1 and 4 contribute steric bulk, while the pyrrole moiety at position 5 introduces electron-rich regions capable of hydrogen bonding.

Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 286.3 g/mol |

| IUPAC Name | 1,4-Diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole |

| CAS Number | 2548989-45-1 |

| SMILES | C1=CC=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4 |

| Solubility | Low in water; soluble in DMSO, DMF |

The compound’s low aqueous solubility and high thermal stability (decomposition >250°C) make it suitable for non-polar solvent-based applications.

Synthesis and Optimization

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most efficient synthesis route involves CuAAC, a "click chemistry" reaction between an aryl azide and a terminal alkyne. Key steps include:

-

Azide Preparation: Reaction of 1-phenyl-1H-pyrrole with sodium azide in acidic conditions.

-

Cycloaddition: Catalysis by Cu(I) generates the triazole ring with >80% yield .

Reaction Conditions:

-

Temperature: 60–80°C

-

Catalyst: CuSO₄·5H₂O with sodium ascorbate

-

Solvent: tert-Butanol/water (1:1)

Alternative Methods

| Method | Yield (%) | Limitations |

|---|---|---|

| Thermal Cycloaddition | 45–55 | High energy input required |

| Ruthenium-Catalyzed | 60–70 | Costly catalysts |

CuAAC remains superior due to regioselectivity and scalability .

Biological Activities and Mechanisms

Kinase Inhibition

The compound exhibits nanomolar affinity for tyrosine kinases (e.g., EGFR, VEGFR2), disrupting ATP-binding pockets via hydrogen bonds with conserved residues (e.g., Lys745 in EGFR).

| Target Kinase | IC₅₀ (nM) | Selectivity Index |

|---|---|---|

| EGFR | 12.3 | 15.8 |

| VEGFR2 | 18.7 | 9.2 |

Anticancer Efficacy

In vitro studies using MCF-7 breast cancer cells demonstrated dose-dependent apoptosis induction (EC₅₀ = 2.1 μM). Synergy with doxorubicin reduced tumor spheroid viability by 78% compared to monotherapy.

Applications in Materials Science

Organic Semiconductors

The compound’s conjugated system enables hole mobility () of ), suitable for organic field-effect transistors (OFETs).

Metal-Organic Frameworks (MOFs)

Incorporation into Zn-based MOFs enhanced CO₂ adsorption capacity by 40% at 298 K, attributed to triazole-pyrole interactions with CO₂ quadrupoles.

Comparison with Analogous Triazoles

| Compound | Bioactivity (IC₅₀) | Synthetic Yield (%) |

|---|---|---|

| 1,4-Diphenyl-5-pyrrole | 12.3 nM (EGFR) | 82 |

| 1-Phenyl-4-methyltriazole | 45.6 nM (EGFR) | 75 |

| 1,3-Diphenyltriazole | 89.2 nM (EGFR) | 68 |

The pyrrole substitution enhances target affinity and metabolic stability compared to alkyl or phenyl analogs .

Challenges and Future Directions

While 1,4-diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole shows promise, its poor bioavailability (<20% in rodent models) necessitates prodrug strategies or nanoformulations. Computational studies predict that fluorination at the pyrrole ring could improve blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume